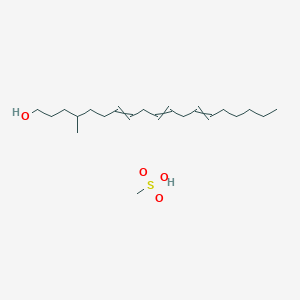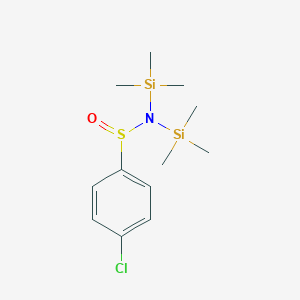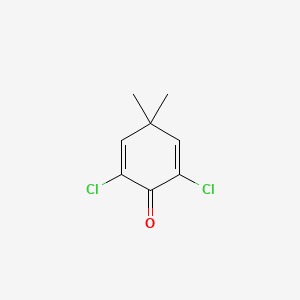
3,3'-Methylenebis(2-acetamidobenzoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Methylenebis(2-acetamidobenzoic acid) is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two acetamidobenzoic acid moieties linked by a methylene bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(2-acetamidobenzoic acid) typically involves the reaction of 2-acetamidobenzoic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two acetamidobenzoic acid molecules. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production of 3,3’-Methylenebis(2-acetamidobenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
化学反应分析
Types of Reactions
3,3’-Methylenebis(2-acetamidobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoic acids and derivatives.
科学研究应用
3,3’-Methylenebis(2-acetamidobenzoic acid) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 3,3’-Methylenebis(2-acetamidobenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .
相似化合物的比较
Similar Compounds
3,3’-Methylenebis(2-amino-5-bromobenzoic acid): Similar structure but with bromine atoms and amino groups.
3-Acetamidobenzoic acid: A simpler structure with only one acetamidobenzoic acid moiety.
Uniqueness
3,3’-Methylenebis(2-acetamidobenzoic acid) is unique due to its methylene bridge linking two acetamidobenzoic acid units, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler analogs .
属性
CAS 编号 |
61098-03-1 |
|---|---|
分子式 |
C19H18N2O6 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-acetamido-3-[(2-acetamido-3-carboxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C19H18N2O6/c1-10(22)20-16-12(5-3-7-14(16)18(24)25)9-13-6-4-8-15(19(26)27)17(13)21-11(2)23/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)(H,26,27) |
InChI 键 |
FBSVHXQLLCBEPE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=CC=C1C(=O)O)CC2=C(C(=CC=C2)C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)

![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)

![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)

![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)



![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
